molecular formula C12H12F3NO3S2 B2358753 3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide CAS No. 2034486-68-3

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide

Cat. No.: B2358753
CAS No.: 2034486-68-3
M. Wt: 339.35
InChI Key: MIDMXGMIYIJJGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are essential components of this compound, involves the functionalization of the thiophene ring and heterocyclizations . Direct fluorination of thiophene with molecular fluorine is one method, but it’s not selective due to the extreme reactivity of molecular fluorine . Another approach involves the use of gaseous SF3+, a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide group. The thiophene and furan rings contribute to the compound’s unique properties.

Scientific Research Applications

Catalytic Applications

  • Trifluoromethanesulfonic acid, a related compound, is effective in inducing cyclisation of homoallylic sulfonamides, forming pyrrolidines and facilitating the formation of polycyclic systems. This demonstrates the potential utility of similar sulfonamides in organic synthesis (Haskins & Knight, 2002).

Synthesis and Structure-Activity Relationships

  • Research has explored the synthesis of sulfonamides with various substituents and their activity in different contexts. For example, derivatives with trifluoromethyl groups have shown different biological activities compared to their methyl counterparts (Tucker, Crook, & Chesterson, 1988).

Synthesis of Fluorinated Compounds

  • Sulfonamides are used in the synthesis of fluorinated compounds, such as 1,1,1-trifluoro-2,3-epoxypropane, indicating their role in the development of novel compounds with potential applications in various industries (Shimizu, Sugiyama, & Fujisawa, 1996).

Reactions with Carbonyl Compounds

  • N-Sulfinyltrifluoromethanesulfonamide, a related compound, reacts with various carbonyl compounds, leading to the formation of specific sulfonamides. This showcases the reactivity of sulfonamide groups in complex chemical reactions (Shainyan & Tolstikova, 2005).

Applications in Organic Reactions

  • Triflamides, closely related to sulfonamides, are widely used in organic chemistry due to their unique chemical properties, such as high NH-acidity and catalytic activity, making them valuable in a variety of reactions (Moskalik & Astakhova, 2022).

Development of Novel Pharmaceuticals

  • Sulfonamides are instrumental in the development of new pharmaceutical compounds, as seen in the synthesis of prolines with fluorinated units. This highlights their role in creating bioactive molecules with potential therapeutic applications (Nadano, Iwai, Mori, & Ichikawa, 2006).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, avoiding dust formation, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Properties

IUPAC Name

3,3,3-trifluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(19-10)9-3-5-20-8-9/h1-3,5,8,16H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDMXGMIYIJJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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